molecular formula C10H19NO B13572663 6-Aminospiro[4.5]decan-8-ol

6-Aminospiro[4.5]decan-8-ol

Cat. No.: B13572663
M. Wt: 169.26 g/mol
InChI Key: INXRRKPLDIZKTL-UHFFFAOYSA-N
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Description

6-Aminospiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a decane ring and an amino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[4.5]decan-8-ol typically involves the reaction of spiro[4.5]decan-8-one with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the spirocyclic structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Aminospiro[4.5]decan-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminospiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminospiro[45]decan-8-ol is unique due to its specific spirocyclic structure and the positioning of the amino group

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

10-aminospiro[4.5]decan-8-ol

InChI

InChI=1S/C10H19NO/c11-9-7-8(12)3-6-10(9)4-1-2-5-10/h8-9,12H,1-7,11H2

InChI Key

INXRRKPLDIZKTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2N)O

Origin of Product

United States

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